

# Application Notes and Protocols for SPECT/CT Imaging with <sup>177</sup>Lu-AB-3PRGD2

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

<sup>177</sup>Lu-**AB-3PRGD2** is a radiopharmaceutical agent designed for targeted radionuclide therapy. [1] It consists of a pegylated cyclic arginine-glycine-aspartic acid (RGD) dimer, **AB-3PRGD2**, which targets integrin ανβ3, conjugated with the chelator DOTA and radiolabeled with Lutetium-177 (<sup>177</sup>Lu).[1][2] Integrin ανβ3 is overexpressed on various tumor cells and is crucial for tumor angiogenesis, proliferation, and survival, making it an ideal target for cancer diagnosis and therapy.[2][3][4] The albumin-binding motif in <sup>177</sup>Lu-**AB-3PRGD2** is designed to optimize its pharmacokinetic profile.[2][4] This document provides detailed protocols for SPECT/CT imaging with <sup>177</sup>Lu-**AB-3PRGD2**, compiled from preclinical and clinical studies.

# **Quantitative Data Summary Biodistribution in Patients**

The following table summarizes the biodistribution of  $^{177}$ Lu-**AB-3PRGD2** in patients with advanced integrin  $\alpha\nu\beta3$ -positive tumors following a single intravenous injection.



| Organ/Tissue              | Mean Absorbed Dose (mGy/MBq) ± SD |
|---------------------------|-----------------------------------|
| Red Bone Marrow           | 0.157 ± 0.032                     |
| Kidneys                   | 0.684 ± 0.132                     |
| Whole-Body Effective Dose | 0.251 ± 0.047 mSv/MBq             |

Data sourced from a first-in-human study with ten patients who received an average dose of  $1.57 \pm 0.08$  GBq.[2][4]

**Pharmacokinetics in Patients** 

| Parameter                 | Value             |
|---------------------------|-------------------|
| Estimated Blood Half-life | 2.85 ± 2.17 hours |

This data highlights the clearance characteristics of the agent in human subjects.[2][4]

# Preclinical Biodistribution in U87MG Tumor-Bearing Mice

This table shows the tumor uptake of a closely related compound, <sup>177</sup>Lu-3PRGD<sub>2</sub>, in a preclinical model.

| Time Post-Injection | Tumor Uptake (%ID/g) ± SD |
|---------------------|---------------------------|
| 1 hour              | 6.03 ± 0.65               |
| 4 hours             | 4.62 ± 1.44               |
| 24 hours            | 3.55 ± 1.08               |
| 72 hours            | 1.22 ± 0.18               |

%ID/g = percentage of injected dose per gram of tissue. Data is from a study in U87MG tumor-bearing nude mice.[5][6][7]

## **Experimental Protocols**



## Radiolabeling of DOTA-AB-3PRGD2 with 177Lu

This protocol describes the clinical-grade preparation of <sup>177</sup>Lu-**AB-3PRGD2**.

#### Materials:

- DOTA-AB-3PRGD2 precursor
- 177LuCl<sub>3</sub> solution (carrier-added or no-carrier-added)
- Sodium acetate buffer (0.5 M, pH 5.6)
- C18 cartridge for purification
- Sterile filtration membrane (0.22 μm)
- Heating apparatus (e.g., heat block or water bath)
- Thin-layer chromatography (TLC) system for quality control

#### Procedure:

- Add 3.7 GBq of <sup>177</sup>LuCl<sub>3</sub> to 200 μL of 0.5 M sodium acetate buffer (pH 5.6).
- Inject the buffered <sup>177</sup>Lu solution into a vial containing 100 μg of the DOTA-AB-3PRGD2 precursor.
- Heat the reaction mixture at 100°C for 30 minutes.
- After cooling, purify the mixture using a C18 cartridge to separate the labeled product from unreacted <sup>177</sup>Lu and hydrophilic impurities.
- Elute the final product and sterilize it by passing it through a 0.22  $\mu m$  filter.
- Perform quality control to determine radiochemical purity using TLC with a developing solution of methanol and ammonium acetate (1:1, v/v). A radiochemical purity of over 95% is required for clinical use.[8]



## **SPECT/CT Imaging Protocol for Patients**

This protocol is based on a first-in-human study and established practices for <sup>177</sup>Lu imaging.

#### Patient Preparation:

- Ensure patients are well-hydrated before and after the injection to promote clearance of the radiopharmaceutical and reduce radiation dose to the bladder.
- Obtain written informed consent.[3]
- Patient eligibility may be confirmed with a prior <sup>68</sup>Ga-RGD PET/CT scan to ensure tumors express integrin ανβ3.[3][9]

#### Administration:

 Administer <sup>177</sup>Lu-AB-3PRGD2 via intravenous injection. Dosages in clinical studies have ranged from approximately 1.57 GBq to 2.96 GBq.[2][3][4]

#### Imaging Schedule:

- Acquire serial whole-body and SPECT/CT images at multiple time points post-injection to assess biodistribution and calculate dosimetry.
- Recommended imaging time points are 1 hour, 24 hours, 48 hours, and 72 hours post-injection.[2][5][10]

#### SPECT/CT Acquisition Parameters:

- Scanner: Dual-head SPECT/CT system.
- Collimator: Medium-energy all-purpose (MEAP) or medium-energy general-purpose (MEGP) collimators.
- Energy Windows: Set dual photopeaks for <sup>177</sup>Lu at 113 keV and 208 keV with a 15% window width.[10] Include scatter correction windows.[10]
- SPECT Acquisition:



Matrix Size: 128x128.[10]

Rotation: 360° (180° per head).

Projections: 64 views.[10]

Time per view: 30 seconds.[10]

- CT Acquisition: Perform a low-dose CT scan for attenuation correction and anatomical localization.
- Image Reconstruction: Use an iterative reconstruction algorithm such as Ordered Subset Expectation Maximization (OSEM) with corrections for attenuation, scatter, and collimatordetector response.

### **Preclinical SPECT Imaging in Animal Models**

This protocol is suitable for biodistribution studies in tumor-bearing mice.

#### Animal Model:

 Use immunodeficient mice (e.g., nude mice) bearing xenografts of human tumor cell lines known to express integrin αvβ3 (e.g., U87MG).[5]

#### Administration:

• Inject approximately 370 kBq of <sup>177</sup>Lu-**AB-3PRGD2** intravenously via the tail vein.[5]

#### Imaging Procedure:

- Anesthetize the mice before and during imaging.
- Acquire static or whole-body planar scintigraphy or SPECT/CT images at various time points (e.g., 1, 4, 24, and 72 hours) post-injection.[5]
- For biodistribution studies, sacrifice groups of animals at each time point, harvest organs of interest (blood, tumor, muscle, bone, kidney, liver, etc.), weigh them, and measure the radioactivity using a gamma counter.[5]



## Visualizations Integrin ανβ3 Signaling Pathway



Click to download full resolution via product page

Caption: Binding of  $^{177}$ Lu-**AB-3PRGD2** to integrin  $\alpha\nu\beta3$ , activating downstream signaling pathways.



## **Experimental Workflow for Patient Imaging**



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Evaluation of 177Lu-AB-3PRGD2 in Various Solid Tumors With Integrin ανβ3
  Positive Expression [ctv.veeva.com]
- 4. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar [thno.org]
- 7. Anti-tumor effect of integrin targeted (177)Lu-3PRGD2 and combined therapy with Endostar PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 10. SPECT/CT Acquisition for 3D Dose Calculation and Dose Planning in 177Lu-Peptide Receptor Radionuclide Therapy: Applications for Clinical Routine | Radiology Key [radiologykey.com]
- To cite this document: BenchChem. [Application Notes and Protocols for SPECT/CT Imaging with <sup>177</sup>Lu-AB-3PRGD2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b053996#spect-ct-imaging-protocol-for-177lu-ab-3prgd2]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com